Cas no 911293-26-0 (tert-Butyl N-(4-bromophenyl)-N-phenylcarbamate)

Tert-Butyl N-(4-bromophenyl)-N-phenylcarbamate is a carbamate derivative featuring both a bromophenyl and phenyl substituent, making it a versatile intermediate in organic synthesis. Its tert-butyloxycarbonyl (Boc) protecting group enhances stability, allowing for selective deprotection under mild acidic conditions. The presence of the bromine atom offers a reactive site for further functionalization via cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings. This compound is particularly useful in pharmaceutical and agrochemical research, where it serves as a precursor for constructing complex molecules. Its well-defined structure and reactivity profile make it a reliable choice for synthetic applications requiring controlled modifications.
tert-Butyl N-(4-bromophenyl)-N-phenylcarbamate structure
911293-26-0 structure
Product name:tert-Butyl N-(4-bromophenyl)-N-phenylcarbamate
CAS No:911293-26-0
MF:C17H18BrNO2
MW:348.234323978424
MDL:MFCD31726526
CID:5527912
PubChem ID:141481820

tert-Butyl N-(4-bromophenyl)-N-phenylcarbamate Chemical and Physical Properties

Names and Identifiers

    • tert-Butyl N-(4-bromophenyl)-N-phenylcarbamate
    • Carbamic acid, N-(4-bromophenyl)-N-phenyl-, 1,1-dimethylethyl ester
    • MDL: MFCD31726526
    • Inchi: 1S/C17H18BrNO2/c1-17(2,3)21-16(20)19(14-7-5-4-6-8-14)15-11-9-13(18)10-12-15/h4-12H,1-3H3
    • InChI Key: LSAQBBSMSWPVOL-UHFFFAOYSA-N
    • SMILES: C(OC(C)(C)C)(=O)N(C1=CC=C(Br)C=C1)C1=CC=CC=C1

Experimental Properties

  • Density: 1.340±0.06 g/cm3(Predicted)
  • Melting Point: 82-84 °C
  • Boiling Point: 428.8±28.0 °C(Predicted)
  • pka: -4.15±0.50(Predicted)

tert-Butyl N-(4-bromophenyl)-N-phenylcarbamate Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-22937766-1.0g
tert-butyl N-(4-bromophenyl)-N-phenylcarbamate
911293-26-0 95%
1.0g
$671.0 2024-06-20
Enamine
EN300-22937766-10g
tert-butyl N-(4-bromophenyl)-N-phenylcarbamate
911293-26-0
10g
$2884.0 2023-09-15
A2B Chem LLC
AZ91794-1g
tert-Butyl N-(4-bromophenyl)-N-phenylcarbamate
911293-26-0 98%
1g
$97.00 2024-05-20
A2B Chem LLC
AZ91794-25g
tert-Butyl N-(4-bromophenyl)-N-phenylcarbamate
911293-26-0 98%
25g
$923.00 2024-05-20
Enamine
EN300-22937766-0.05g
tert-butyl N-(4-bromophenyl)-N-phenylcarbamate
911293-26-0 95%
0.05g
$563.0 2024-06-20
Enamine
EN300-22937766-2.5g
tert-butyl N-(4-bromophenyl)-N-phenylcarbamate
911293-26-0 95%
2.5g
$1315.0 2024-06-20
Enamine
EN300-22937766-5.0g
tert-butyl N-(4-bromophenyl)-N-phenylcarbamate
911293-26-0 95%
5.0g
$1945.0 2024-06-20
Enamine
EN300-22937766-0.1g
tert-butyl N-(4-bromophenyl)-N-phenylcarbamate
911293-26-0 95%
0.1g
$591.0 2024-06-20
Enamine
EN300-22937766-1g
tert-butyl N-(4-bromophenyl)-N-phenylcarbamate
911293-26-0
1g
$671.0 2023-09-15
Enamine
EN300-22937766-10.0g
tert-butyl N-(4-bromophenyl)-N-phenylcarbamate
911293-26-0 95%
10.0g
$2884.0 2024-06-20

tert-Butyl N-(4-bromophenyl)-N-phenylcarbamate Related Literature

Additional information on tert-Butyl N-(4-bromophenyl)-N-phenylcarbamate

Comprehensive Overview of tert-Butyl N-(4-bromophenyl)-N-phenylcarbamate (CAS No. 911293-26-0)

tert-Butyl N-(4-bromophenyl)-N-phenylcarbamate (CAS No. 911293-26-0) is a specialized organic compound widely utilized in pharmaceutical and agrochemical research. This carbamate derivative features a tert-butyl group and a 4-bromophenyl moiety, making it a valuable intermediate in synthetic chemistry. Its unique structure enables applications in drug discovery, particularly in the development of kinase inhibitors and other bioactive molecules. Researchers often search for "tert-Butyl N-(4-bromophenyl)-N-phenylcarbamate uses" or "CAS 911293-26-0 synthesis," reflecting its relevance in modern organic synthesis.

The compound's molecular formula, C17H18BrNO2, highlights its brominated aromatic system, which is pivotal for cross-coupling reactions like Suzuki-Miyaura and Buchwald-Hartwig couplings. These reactions are critical for constructing complex molecules in medicinal chemistry. Recent trends show growing interest in "carbamate derivatives in drug design" and "bromophenyl compounds for pharmaceuticals," aligning with the compound's role in innovative therapies. Its stability under mild conditions also makes it a preferred choice for scalable production.

From an industrial perspective, tert-Butyl N-(4-bromophenyl)-N-phenylcarbamate is synthesized via carbamoylation of 4-bromoaniline with phenyl isocyanate, followed by tert-butylation. This process is optimized for high yield and purity, addressing frequent queries such as "how to purify CAS 911293-26-0" or "tert-Butyl carbamate storage conditions." Analytical techniques like HPLC and NMR ensure quality control, meeting regulatory standards for research-grade chemicals.

Environmental and safety considerations are paramount when handling this compound. While not classified as hazardous, proper PPE (e.g., gloves, goggles) is recommended during lab use. Searches for "tert-Butyl N-(4-bromophenyl)-N-phenylcarbamate safety data" underscore the need for transparent handling guidelines. The compound's low volatility and solid-state form minimize risks, aligning with green chemistry principles increasingly demanded by industry.

In the context of AI-driven drug discovery, tert-Butyl N-(4-bromophenyl)-N-phenylcarbamate has gained attention as a building block for machine-learning-based molecular design. Platforms like AlphaFold and generative chemistry tools leverage such compounds to predict novel drug candidates. This synergy between synthetic chemistry and AI answers popular queries like "carbamates in computational chemistry" and "CAS 911293-26-0 for ML models," positioning the compound at the forefront of digital transformation in R&D.

Market analyses reveal steady demand for tert-Butyl N-(4-bromophenyl)-N-phenylcarbamate, driven by expanding pharmaceutical pipelines in oncology and CNS diseases. Suppliers often highlight "bulk availability of 911293-26-0" or "custom synthesis of bromophenyl carbamates" to cater to diverse research needs. Patent landscapes further indicate its use in proprietary drug formulations, reinforcing its commercial significance.

Future applications may explore its role in bioconjugation or proteolysis-targeting chimeras (PROTACs), emerging areas with high search volumes like "carbamates in targeted protein degradation." As sustainability gains traction, greener synthetic routes for this compound—such as photocatalytic methods—are also being investigated, addressing queries on "eco-friendly synthesis of CAS 911293-26-0."

In summary, tert-Butyl N-(4-bromophenyl)-N-phenylcarbamate (CAS No. 911293-26-0) exemplifies the intersection of traditional organic chemistry and cutting-edge research. Its versatility, coupled with evolving technological demands, ensures its continued relevance in scientific and industrial domains.

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